molecular formula C4H5ClN2S B1582806 4-(Chloromethyl)thiazol-2-amine CAS No. 7250-84-2

4-(Chloromethyl)thiazol-2-amine

Cat. No. B1582806
CAS RN: 7250-84-2
M. Wt: 148.61 g/mol
InChI Key: QYKUGBMFPFOPNE-UHFFFAOYSA-N
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Description

4-(Chloromethyl)thiazol-2-amine is a chemical compound with the molecular formula C4H5ClN2S . It is used as a starting reagent for the synthesis of many pharmaceutical and agriculturally related compounds .


Synthesis Analysis

The synthesis of 4-(Chloromethyl)thiazol-2-amine derivatives has been reported in several studies . For instance, one study described the synthesis of these derivatives by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of 4-(Chloromethyl)thiazol-2-amine can be analyzed using various spectroscopic methods. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively .


Chemical Reactions Analysis

Thiazole compounds, including 4-(Chloromethyl)thiazol-2-amine, have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .


Physical And Chemical Properties Analysis

4-(Chloromethyl)thiazol-2-amine is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Corrosion Inhibition

  • Thiazole derivatives, including those related to 4-(Chloromethyl)thiazol-2-amine, have been studied for their corrosion inhibition properties. Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies to predict the corrosion inhibition performances of several thiazole derivatives on iron metal, demonstrating their potential in protecting metals from corrosion (Kaya et al., 2016).

Antimicrobial Efficacy

  • Patel and Mehta (2006) explored the synthesis of novel thiazole derivatives and evaluated their antimicrobial efficacy. This study highlights the potential of thiazole compounds, such as 4-(Chloromethyl)thiazol-2-amine, in developing new antimicrobial agents (Patel & Mehta, 2006).

Application in Security Inks

  • Lu and Xia (2016) investigated a novel V-shaped molecule related to benzo[d]thiazol, which demonstrated potential applications in security inks due to its unique morphological properties and response to external stimuli (Lu & Xia, 2016).

Anti-Inflammatory Activity

  • Suh et al. (2012) examined the biological evaluation of N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives for anti-inflammatory activity, indicating the relevance of thiazole derivatives in developing treatments for inflammation-related diseases (Suh et al., 2012).

Corrosion Inhibitor for Copper

  • Farahati et al. (2019) synthesized three thiazoles and evaluated their efficiency as corrosion inhibitors on the copper surface. Their findings suggest the applicability of thiazole derivatives in protecting copper against corrosion (Farahati et al., 2019).

Antibacterial Properties

  • Etemadi et al. (2016) synthesized a new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, demonstrating their potential antibacterial activity. This research underlines the significance of thiazole derivatives in developing new antibacterial agents (Etemadi et al., 2016).

Future Directions

Thiazole compounds, including 4-(Chloromethyl)thiazol-2-amine, have shown potential in various fields, particularly in medicinal chemistry due to their diverse biological activities . Future research could focus on exploring these activities further and developing new compounds with improved efficacy and lesser side effects.

properties

IUPAC Name

4-(chloromethyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2S/c5-1-3-2-8-4(6)7-3/h2H,1H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKUGBMFPFOPNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275724
Record name 4-(Chloromethyl)thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)thiazol-2-amine

CAS RN

7250-84-2
Record name 7250-84-2
Source DTP/NCI
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Record name 4-(Chloromethyl)thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7250-84-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
T Zhang, S You, S Zheng, D Huang… - ChemistrySelect, 2022 - Wiley Online Library
A series of saccharin derivatives containing 2‐ aminothiazole scaffold were designed, synthesized, and characterized by 1 H NMR, 13 C NMR, and HRMS. The fungicidal activities of …
PKR Nagireddy, VK Kommalapati, V Siva Krishna… - ACS …, 2019 - ACS Publications
Noscapine, a phthalide isoquinoline alkaloid isolated from the opium poppy Papaver somniferum, is traditionally being used as an anticough drug. With a safe in vitro toxicological …
Number of citations: 26 pubs.acs.org
B Kilic, M Bardakkaya, RI Sagkan, F Aksakal… - Bioorganic …, 2023 - Elsevier
In this study, two series of compounds were designed and synthesized, bearing thiourea and benzamide derivatives at position 2 of 4-subtituted-2-aminothiazole, respectively. Then, the …
Number of citations: 3 www.sciencedirect.com
AGN Lodewegen - 2010 - fse.studenttheses.ub.rug.nl
An antibiotic (derived from the Ancient Greek: άντί–anti meaning" against" and βίος–bios meaning" life") is a substance or compound that kills or inhibits the growth of bacteria or kills …
Number of citations: 2 fse.studenttheses.ub.rug.nl
PM Cheuka - 2014 - open.uct.ac.za
The World Health Organisation has estimated that about 219 million cases of malaria occurred in 2010 with an estimated 660,000 fatalities resulting. The disease is caused by five …
Number of citations: 1 open.uct.ac.za
R Kumar Pedapati, N Chirra… - Chemistry–An Asian …, 2023 - Wiley Online Library
A series of new noscapinoids designed; synthesized and assessed whether its 3‐ylidenephthalide and isocoumarin conjugates improved cytotoxicity. Cu‐catalysed Sonogashira …
Number of citations: 3 onlinelibrary.wiley.com
Z Zhang - 2014 - search.proquest.com
This dissertation contains two major projects. The first project focused on the design and synthesis of small molecule inhibitors of the methyl erythritol phosphate (MEP) pathway. Known …
Number of citations: 2 search.proquest.com
M Nottingham - 2011 - search.proquest.com
The continued viability of β-lactam antibiotics is made possible by the development of β-lactamase inhibitors. The study of the inhibitory mechanism can pave the way for the discovery …
Number of citations: 0 search.proquest.com

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